molecular formula C15H16O B14114215 Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- CAS No. 53039-51-3

Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-

Cat. No.: B14114215
CAS No.: 53039-51-3
M. Wt: 212.29 g/mol
InChI Key: LJVVELIHWFQXGL-UHFFFAOYSA-N
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Description

Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-: is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyphenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- typically involves the reaction of 4-methoxybenzyl chloride with 3-methylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may also serve as a model compound for understanding the interactions between aromatic molecules and biological macromolecules.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzene, 1-methoxy-4-methyl-
  • Benzene, 1-ethynyl-4-methoxy-
  • Benzene, 1-methyl-4-(phenylmethyl)-

Uniqueness: Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological systems, making it valuable for specific applications in research and industry.

Properties

CAS No.

53039-51-3

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-4-[(3-methylphenyl)methyl]benzene

InChI

InChI=1S/C15H16O/c1-12-4-3-5-14(10-12)11-13-6-8-15(16-2)9-7-13/h3-10H,11H2,1-2H3

InChI Key

LJVVELIHWFQXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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